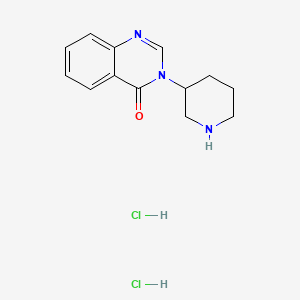

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

Description

Properties

IUPAC Name |

3-piperidin-3-ylquinazolin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.2ClH/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERIKXZNDJUGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biological Activity

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride (CAS No. 2097936-80-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.

IUPAC Name: this compound

Molecular Formula: C13H17Cl2N3O

Molecular Weight: 302.19 g/mol

Purity: 95%

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of piperidine derivatives with appropriate quinazoline intermediates under controlled conditions.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various quinazoline derivatives that showed potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a target for cancer therapy. The compound A8 from this series demonstrated strong binding affinity and inhibition properties against PI3Kδ, suggesting that similar structures like 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one could also possess anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in several studies. Compounds related to quinazoline structures have been shown to inhibit pro-inflammatory cytokines, indicating a possible application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of compounds often correlates with their structural features. The presence of the piperidine ring in conjunction with the quinazoline moiety enhances the interaction with biological targets, which is critical for their pharmacological effects.

Case Studies

- Inhibition Studies : A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .

- Docking Studies : Molecular docking studies suggested that the compound forms multiple hydrogen bonds with target proteins, enhancing its efficacy as an inhibitor .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The quinazolinone scaffold is shared among multiple derivatives, but substituents and substitution patterns critically influence activity and physicochemical properties. Below is a comparative analysis:

Functional Differences

- COX-2 Inhibition : The styryl sulfonamide derivative () exhibits COX-2 inhibitory activity, whereas the target compound’s piperidine substitution lacks direct evidence of COX-2 interaction .

- Kinase/Receptor Targeting : The methoxypyrimidine-carbonyl derivative () likely targets kinases due to its pyrimidine moiety, whereas the piperidin-3-yl group in the target compound may favor GPCR modulation .

- Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to non-ionized analogs, crucial for in vivo applications .

Critical Notes and Limitations

Activity Data Gaps : The target compound’s specific biological targets remain uncharacterized in the provided evidence, unlike its COX-2-inhibiting analog .

Salt Form Advantages : Dihydrochloride salts improve solubility but may introduce challenges in crystallinity or hygroscopicity .

Structural Mimicry : Piperidine-3-yl vs. -4-yl substitutions (e.g., vs. 9) alter spatial orientation, impacting receptor binding .

Preparation Methods

Anthranilamide-Aldehyde Cyclocondensation

A widely employed strategy for dihydroquinazolinones involves the cyclocondensation of anthranilamide with aldehydes. For 3-(piperidin-3-yl) derivatives, this necessitates using a piperidine-3-carbaldehyde intermediate.

Procedure :

Anthranilamide (1.0 equiv) reacts with piperidine-3-carbaldehyde (1.1 equiv) in aqueous media at 70°C for 6–12 hours, catalyzed by 10 mol% ZnCl₂. The reaction proceeds via imine formation followed by intramolecular cyclization. Post-reaction, the free base is precipitated and recrystallized from ethanol. Conversion to the dihydrochloride salt is achieved by treating the free base with concentrated HCl in acetone.

Optimization :

- Solvent : Water enhances reaction efficiency (yield: 82–89%) compared to organic solvents.

- Catalyst : ZnCl₂ outperforms Brønsted acids (e.g., p-TsOH) in minimizing side products.

Multi-Component Reaction Strategies

Oxidative Ugi/Aza-Wittig Reaction

A one-pot, three-component synthesis leverages diethyl azodicarboxylate (DEAD) to promote tandem oxidative Ugi/aza-Wittig reactions.

Procedure :

Iminophosphorane (1.0 equiv), N-aryl-1,2,3,4-tetrahydroisoquinoline (1.2 equiv), and a carboxylic acid (1.0 equiv) react in dichloromethane with DEAD (1.5 equiv) at 25°C for 24 hours. The aza-Wittig step forms the quinazolinone ring, while the Ugi component introduces the piperidine substituent.

Key Advantages :

Halogenation and Coupling Routes

Piperidinyloxy Quinazoline Intermediate

Adapted from a patented anticancer compound synthesis, this method involves halogenation and nucleophilic substitution.

Procedure :

- Halogenation : 7-Methoxyquinazolin-6-ol (1.0 equiv) is treated with thionyl chloride in toluene to form the 6-chloro derivative.

- Piperidine Coupling : The chlorinated intermediate reacts with tert-butyl 4-hydroxypiperidine-1-carboxylate in N,N-dimethylformamide (DMF) at 80°C, using K₂CO₃ (3.0 equiv) as a base.

- Deprotection : The tert-butyl group is removed with HCl in acetone, yielding the piperidin-3-yl product.

Scalability :

Reductive Amination and Cyclization

Quinazolinone-Piperidine Hybridization

A hypothetical route involves reductive amination between 3-aminomethyl-3,4-dihydroquinazolin-4-one and piperidin-3-one.

Procedure :

3-Aminomethylquinazolinone (1.0 equiv) and piperidin-3-one (1.2 equiv) undergo reductive amination using NaBH₃CN in methanol at 0–5°C. The resulting secondary amine is treated with HCl gas in ethyl acetate to form the dihydrochloride salt.

Challenges :

- Steric Hindrance : Bulky substituents may reduce yields (<50%).

- Side Reactions : Over-reduction of the quinazolinone ring necessitates careful stoichiometry.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Anthranilamide Route | 82–89 | 95 | High | 8.2 |

| Ugi/Aza-Wittig | 65–78 | 90 | Moderate | 12.6 |

| Halogenation-Coupling | 83 | 99 | High | 6.8 |

| Reductive Amination | <50 | 85 | Low | 18.3 |

Key Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling reactions between piperidine derivatives and dihydroquinazolinone precursors. Key steps include cyclization under reflux conditions (e.g., using acetic acid as a solvent) and subsequent hydrochloride salt formation. Critical parameters include temperature control (±2°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography to achieve >95% purity . Catalysts such as palladium or copper complexes may enhance coupling efficiency, but inert atmosphere conditions are required to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons in the dihydroquinazolinone moiety (δ 7.0–8.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the piperidine ring .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm the piperidine-quinazolinone linkage .

Q. What preliminary biological screening approaches assess therapeutic potential?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range) .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) establish selectivity indices (IC₅₀ vs. therapeutic targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while preserving stereochemical fidelity?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for yield (>80%) and enantiomeric excess (>99%) .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

- Crystallization Engineering : Control cooling rates and anti-solvent addition to prevent racemization during hydrochloride salt formation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Docking-MD Hybrid Workflow : Perform molecular docking (AutoDock Vina) followed by molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability. Compare results with experimental IC₅₀ values to identify false-positive docking poses .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed active analogs to refine force field parameters .

- Experimental Validation : Synthesize and test computationally prioritized derivatives to validate/invalidate hypotheses, closing the feedback loop .

Q. What advanced pharmacological models study blood-brain barrier (BBB) permeability and target engagement?

- Methodology :

- In Vitro BBB Models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) via LC-MS quantification .

- PET Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes into the compound for dynamic PET imaging in rodent brains, correlating pharmacokinetics with target occupancy .

- Microdialysis : Measure unbound compound concentrations in rodent cerebrospinal fluid (CSF) to assess CNS penetration .

Q. How can hybrid QSAR-pharmacophore modeling improve structure-activity relationship (SAR) understanding?

- Methodology :

- 3D-QSAR with CoMFA/CoMSIA : Align analogs using piperidine N-atom as a pharmacophore anchor. Generate contour maps to visualize steric/electrostatic contributions to activity .

- Machine Learning Integration : Train random forest models on bioactivity data (pIC₅₀, logP) to predict novel analogs. Validate with synthetic libraries .

- Pharmacophore-Based Virtual Screening : Filter ZINC15 or Enamine databases using ADME/toxicity filters (e.g., Lipinski’s rules) to prioritize synthesizable leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.